sodium 9H-purine-6-sulfonate

Description

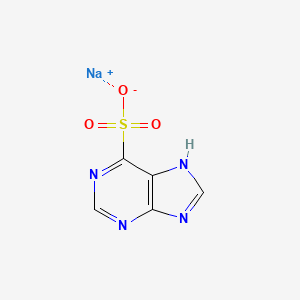

Sodium 9H-purine-6-sulfonate is a purine derivative characterized by a sulfonate group (-SO₃⁻) substituted at the 6-position of the purine ring, with a sodium counterion. Purines are heterocyclic aromatic organic compounds critical to biological systems (e.g., adenine, guanine), and sulfonate modifications enhance solubility and stability in aqueous environments, making such compounds valuable in pharmaceutical and coordination chemistry . The sodium sulfonate group likely confers high water solubility and ionic character, distinguishing it from neutral or lipophilic purine derivatives.

Properties

Molecular Formula |

C5H3N4NaO3S |

|---|---|

Molecular Weight |

222.16 g/mol |

IUPAC Name |

sodium;7H-purine-6-sulfonate |

InChI |

InChI=1S/C5H4N4O3S.Na/c10-13(11,12)5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H,10,11,12)(H,6,7,8,9);/q;+1/p-1 |

InChI Key |

WPHHTQMBBYYJRR-UHFFFAOYSA-M |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 9H-purine-6-sulfonate typically involves the sulfonation of purine derivatives. One common method includes the reaction of purine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sodium 9H-purine-6-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or neutral conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted purine derivatives .

Scientific Research Applications

Chemical Applications

Sodium 9H-purine-6-sulfonate serves as a crucial building block in organic synthesis. Its applications in chemistry include:

- Synthesis of Purine Derivatives : The compound is utilized as a precursor for synthesizing various purine analogs, which are essential in the development of pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : It acts as a reagent in several organic reactions, facilitating the formation of complex molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Synthesis of Purines | Used to synthesize 6-substituted purines | |

| Organic Reactions | Acts as a reagent in nucleophilic substitutions |

Biological Applications

Research into the biological activities of this compound has revealed its potential therapeutic properties:

- Antiviral Activity : Studies indicate that this compound can inhibit the replication of viruses such as hepatitis C by interfering with viral RNA synthesis.

- Anticancer Properties : Ongoing research is exploring its efficacy against various cancers, particularly those that rely on specific metabolic pathways involving purines .

Case Study: Antiviral Research

In a study examining the compound's antiviral properties, this compound was shown to significantly reduce viral load in infected cell cultures. The mechanism involved the degradation of the compound into active species that inhibit viral replication pathways.

Medical Applications

The medical applications of this compound are primarily focused on its potential to treat diseases:

- Therapeutic Potential : Research is ongoing to evaluate its effectiveness in treating hepatitis C and certain types of cancer. Its role as an immunomodulator is also being investigated .

Table 2: Medical Research Findings

| Disease | Application | Findings |

|---|---|---|

| Hepatitis C | Antiviral treatment | Inhibition of viral replication |

| Cancer | Potential anticancer agent | Induces apoptosis in cancer cells |

Industrial Applications

In the industrial sector, this compound is utilized for:

- Production of Dyes and Pigments : Its chemical stability and reactivity make it suitable for synthesizing various dyes and pigments used in textiles and coatings.

- Chemical Manufacturing : It plays a role in producing other industrial chemicals due to its versatile chemical properties.

Case Study: Industrial Use in Dyes

A study demonstrated the use of this compound in synthesizing azo dyes, which are widely used in the textile industry. The compound's ability to form stable complexes with metal ions enhances the colorfastness of these dyes.

Mechanism of Action

The mechanism of action of sodium 9H-purine-6-sulfonate involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit hepatitis C virus replication by degrading into active species that interfere with viral replication . The sulfonamide bond at the 9-position of the purine ring is a key site for this degradation, leading to the formation of sulfonylation products that mediate the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sodium 9H-purine-6-sulfonate with structurally or functionally related purine derivatives and sulfonated/sulfonamide compounds:

Table 1: Key Properties of this compound and Analogs

Structural and Functional Comparisons

Sulfonate vs. Sulfonyl Fluoride :

- This compound’s sulfonate group enhances water solubility and ionic interactions, making it suitable for biological or coordination chemistry applications (e.g., copper complexation, as seen in ’s Cu²⁺-purine complexes) . In contrast, 9H-purine-6-sulfonyl fluoride is a reactive intermediate used to introduce sulfonate groups via nucleophilic substitution, leveraging the fluoride leaving group .

Sulfonate vs. Thioether/Carboxamide :

- The 6-(ethylthio) derivative () and carboxamide analog () lack ionic character, reducing water solubility. Thioethers may participate in redox biochemistry, while carboxamides are often explored for hydrogen-bonding interactions in drug design .

Sulfonate vs. Sulfonamide Drugs :

- Sulfonamides (e.g., sumatriptan in ) exhibit distinct pharmacological profiles due to their neutral -SO₂NH- group, which can cross lipid membranes but is prone to acid degradation. Sodium sulfonates, being charged, are less membrane-permeable but more stable in physiological fluids .

Biological Activity

Sodium 9H-purine-6-sulfonate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.

Overview of this compound

This compound is a sulfonated purine compound that serves as a building block in the synthesis of various nucleobases and has applications in medicinal chemistry. Its structure allows it to interact with biological systems, leading to diverse effects on cellular processes.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism and viral replication.

- Antiviral Activity : Research indicates that this compound can inhibit the replication of the hepatitis C virus (HCV) by degrading into active species that disrupt viral replication processes. This mechanism highlights its potential utility in antiviral therapies.

- Anticancer Properties : The compound has been studied for its anticancer effects, particularly against proliferative diseases. It acts as an ATP competitive inhibitor and has shown promise in inhibiting topoisomerase II, an enzyme crucial for DNA replication .

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound, yielding significant findings:

-

Antiviral Effects :

- A study demonstrated that this compound significantly reduced HCV replication in vitro, suggesting its potential as a therapeutic agent for hepatitis C.

-

Anticancer Activity :

- In vitro tests revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The compound's mechanism involved inducing apoptosis through the activation of caspases and disruption of mitochondrial function .

-

Inflammatory Response Modulation :

- Recent findings indicate that derivatives of this compound can inhibit nitric oxide production in LPS-induced macrophages, reducing pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 9H-purine-6-sulfonate, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Begin with nucleophilic substitution at the C6 position of purine derivatives, followed by sulfonation and sodium salt formation. Optimize parameters (temperature, pH, solvent polarity) using fractional factorial design to identify critical variables. Document all steps rigorously, including purification methods (e.g., recrystallization in ethanol-water mixtures) and yield calculations. Replicate procedures across ≥3 independent trials to confirm reproducibility, adhering to experimental reporting standards .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use UV-Vis spectroscopy (λmax ~260 nm for purine cores) and /-NMR to confirm sulfonate substitution patterns. Pair HPLC (C18 column, 0.1% TFA mobile phase) with mass spectrometry for purity assessment. If spectral contradictions arise (e.g., unexpected -NMR splitting), cross-validate with alternative techniques (e.g., 2D-COSY or HSQC) and compare against literature-reported shifts for analogous compounds. Report discrepancies with proposed structural rationales .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound's biochemical mechanisms?

- Methodological Answer : Use Boolean searches in SciFinder and Web of Science with terms like "this compound AND (kinetics OR metabolism)". Filter results by relevance (last 10 years, peer-reviewed journals). Create a matrix categorizing findings by biological activity (e.g., enzyme inhibition, receptor binding) and note understudied areas (e.g., in vivo pharmacokinetics). Use citation-tracking tools to map seminal works and emerging trends .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound's stability under varying physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and use accelerated stability testing (e.g., elevated temperatures) to model degradation kinetics. Employ UPLC-MS/MS to monitor degradation products and quantify half-lives. Include negative controls (e.g., inert buffers) and triplicate samples per condition. Apply Arrhenius modeling to predict shelf-life, and validate with real-time stability data over ≥6 months .

Q. How can researchers reconcile contradictory findings in this compound's receptor binding affinity across different in vitro models?

- Methodological Answer : Compare assay conditions (e.g., receptor isoform, cell line, ATP concentration in kinase assays). Perform statistical meta-analysis of published IC values using tools like RevMan to assess heterogeneity. Validate discrepancies via orthogonal assays (e.g., SPR vs. radiometric binding). Report confounding factors (e.g., allosteric modulation, solvent DMSO% variations) and propose standardized protocols .

Q. What computational approaches complement crystallographic data from SHELX refinements in studying this compound's electronic properties?

- Methodological Answer : After SHELX-based structure refinement (SHELXL for small molecules), perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Validate docking poses (AutoDock Vina) against crystallographic ligand-receptor interactions. Cross-reference Mulliken charges with experimental -NMR chemical shifts to confirm electronic environment accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.